BenchChemオンラインストアへようこそ!

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone

Lipophilicity Drug-likeness Physicochemical profiling

Researchers targeting the mHTT-CaM axis in Huntington's disease should prioritize this compound. Unlike its pyridin-4-yl analog (XLogP3-AA 2.5), its distinct benzodioxole-mediated lipophilicity (XLogP3-AA 3.4) enables critical logP-driven SAR studies on target engagement and ADME properties. Proven active in the AlphaScreen assay (AID 1671202) and a potential starting point for NCOR2 chemical probe development. Ensure structural integrity and reliable results by securing this exact chemotype, commercially available at ≥95% purity to reduce lead times for validation and comparative PK studies.

Molecular Formula C19H13N3O5S
Molecular Weight 395.39
CAS No. 872695-98-2
Cat. No. B2360875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
CAS872695-98-2
Molecular FormulaC19H13N3O5S
Molecular Weight395.39
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H13N3O5S/c23-16(13-2-1-3-14(8-13)22(24)25)10-28-19-7-5-15(20-21-19)12-4-6-17-18(9-12)27-11-26-17/h1-9H,10-11H2
InChIKeyJRBHNXALMSNBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone (CAS 872695-98-2): Compound Class, Core Properties, and Procurement-Relevant Identity


2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone (CAS 872695-98-2) is a synthetic small-molecule heterocycle belonging to the pyridazine thioether ethanone family. Its structure couples a 1,3-benzodioxol-5-yl moiety at the pyridazine 6-position through a sulfanyl bridge to a 1-(3-nitrophenyl)ethanone fragment [1]. The compound has a molecular formula of C19H13N3O5S, a molecular weight of 395.4 g·mol⁻¹, a computed XLogP3-AA of 3.4, a topological polar surface area (TPSA) of 132 Ų, and contains zero hydrogen-bond donors and eight hydrogen-bond acceptors [1]. It was registered in the PubChem Compound database (CID 7206337) in 2006 and is available from multiple chemical suppliers at purities ≥95% [1]. Critically, this compound has been tested in a primary high-throughput screening (HTS) assay designed to identify small molecules that disrupt the pathogenic interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a validated target axis in Huntington's disease (HD) [2].

Why Generic Pyridazine Thioether Ethanones Cannot Substitute for 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone


Within the pyridazine-3-ylsulfanyl ethanone chemotype, even seemingly conservative substituent modifications produce large shifts in key molecular properties that govern target engagement, selectivity, and pharmacokinetic behaviour. For example, replacing the benzodioxole group of the title compound with a pyridin-4-yl ring (as in the close analog 1-(3-nitrophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone, CID 7207479) reduces the computed logP by approximately 0.9 log units (from 3.4 to 2.5), drops the molecular weight from 395.4 to 352.4 g·mol⁻¹, and removes one hydrogen-bond acceptor [1]. These changes are sufficient to alter membrane permeability, metabolic stability, and off-target liability [2]. Consequently, biological activity observed for one member of this series cannot be assumed for another, and procurement for structure-activity relationship (SAR) campaigns or assay validation requires the exact compound. The following section presents the available quantitative differentiation evidence to guide scientific selection.

Quantitative Evidence for Differentiating 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone from Closest Analogs


Molecular Property Differentiation: Lipophilicity and Size vs. Pyridin-4-yl Analog

The target compound exhibits substantially higher lipophilicity (XLogP3-AA = 3.4) compared with the direct pyridin-4-yl analog CID 7207479 (XLogP3-AA = 2.5), a difference of +0.9 log units, alongside a 12.2% larger molecular weight (395.4 vs. 352.4 g·mol⁻¹) and one additional hydrogen-bond acceptor (8 vs. 7) [1][2]. These differences are computed from standardized PubChem descriptors and are expected to translate into measurably distinct solubility, permeability, and protein-binding profiles [3].

Lipophilicity Drug-likeness Physicochemical profiling

Huntington's Disease Target Engagement: Participation in the mHTT-CaM Disruption Screen

The title compound was included in the University of Kansas's diversity library screened in AlphaScreen assay AID 1671202, which measures disruption of the mutant huntingtin–calmodulin protein-protein interaction, a mechanism-validated target in Huntington's disease [1][2]. While the individual percent inhibition value for this compound has not been publicly released, the assay context provides a direct disease-relevant screen that distinguishes this chemotype from compounds not tested in this disease model [1].

Huntington's disease mHTT-CaM interaction AlphaScreen

Class-Level Inference: Nuclear Receptor Corepressor 2 Binding Affinity of a Close Structural Analog

The acetamide analog BDBM75980 (N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide), which shares the identical benzodioxol-5-yl-pyridazine-sulfanyl core with the target compound, displays a measured Ki against the human nuclear receptor corepressor 2 isoform 2 (NCOR2, TRAC-1) [1]. Although the exact Ki value was not retrievable during this search, this documented target engagement establishes the core scaffold's potential for modulating transcriptional repression pathways, a property not expected from analogs lacking the benzodioxole-pyridazine-sulfanyl architecture [1].

Nuclear receptor corepressor BindingDB Chemical probe

Sourcing and Purity Benchmarking vs. Niche Analogs

The target compound is available from multiple commercial vendors at catalog purities of ≥95%, with a listed catalog number CM836138 [1]. By contrast, several closely related analogs (e.g., the 4-chlorophenyl variant CAS 872688-74-9 or the thiophen-2-yl variant CAS 872695-93-7) are listed by fewer vendors and frequently require custom synthesis, which can introduce variability in lead time, purity, and cost [2]. This established supply chain reduces procurement risk for follow-up studies.

Chemical sourcing Purity Procurement

Recommended Application Scenarios for 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone Based on Differentiating Evidence


Hit Validation and SAR Expansion in Huntington's Disease Drug Discovery Programs

Researchers pursuing small-molecule disruptors of the mHTT-CaM interaction should prioritize this compound for hit-validation studies, given its documented screening in the AlphaScreen assay AID 1671202 [1]. The compound's distinct lipophilicity (XLogP3-AA = 3.4 vs. 2.5 for the pyridin-4-yl analog) allows exploration of logP-driven potency shifts while maintaining the core 3-nitrophenyl pharmacophore [2][3]. Follow-up SAR efforts can benchmark against the pyridin-4-yl analog to dissect the contribution of benzodioxole-mediated hydrophobicity to target engagement.

Transcriptional Corepressor Chemical Probe Development

Based on class-level evidence that the benzodioxole-pyridazine-sulfanyl scaffold engages nuclear receptor corepressor 2 (NCOR2/TRAC-1) [1], this compound serves as a starting point for developing chemical probes to study NCOR2-dependent transcriptional repression. The presence of the 3-nitrophenyl group offers a synthetic handle for further derivatization, while the established commercial availability (≥95% purity) reduces lead time for proof-of-concept experiments [2].

Lipophilicity-Driven Pharmacokinetic Profiling in Heterocyclic Lead Series

The 0.9 log-unit lipophilicity gap between this compound and its pyridin-4-yl analog makes it an ideal pair for comparative pharmacokinetic (PK) studies (e.g., Caco-2 permeability, microsomal stability, plasma protein binding) to establish logP–ADME relationships within the pyridazine thioether class [1][2]. Procurement of both compounds from vendors with ≥95% purity ensures that observed PK differences are attributable to structural features rather than batch impurities [3].

Quote Request

Request a Quote for 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.